7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride
Beschreibung
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride is a bicyclic heteroaromatic compound comprising a pyrrolopyrimidine core substituted with a methanamine group at the 4-position, isolated as a hydrochloride salt. The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .
Synthesis typically involves nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methanamine under acidic conditions. details analogous procedures where 4-chloro precursors react with amines in isopropanol/HCl, yielding 27–94% of products after reflux and recrystallization . For aliphatic amines like methanamine, reaction conditions may require extended heating (12–48 hours) and lower yields compared to aromatic analogs due to reduced nucleophilicity .
Eigenschaften
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-3-6-5-1-2-9-7(5)11-4-10-6;/h1-2,4H,3,8H2,(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZREIOBIMNXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857433 | |
| Record name | 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935505-76-3, 1378817-39-0 | |
| Record name | 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The initial step involves the formation of the pyrrolopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate starting materials such as pyrrole and cyanamide under specific conditions.
Functionalization: The next step involves the introduction of functional groups to the pyrrolopyrimidine core. This can be done through various reactions such as halogenation, amination, or alkylation.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The amine group and halogenated positions on the pyrrolopyrimidine core facilitate nucleophilic substitutions:
Example 1: Chlorination with POCl₃
Reaction of the hydroxylated precursor with phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) yields chlorinated derivatives :
#
Reagents: POCl₃, DIPEA, toluene
Conditions: 70–106°C, 12–24 hours
Outcome: Substitution of hydroxyl groups with chlorine atoms at positions 2 and 4 of the pyrrolopyrimidine ring .
Example 2: Amination with Methylamine
Chlorine at position 4 is displaced by methylamine under mild conditions :
#
Reagents: Methylamine (33% in MeOH)
Conditions: 70°C, 1 hour
Yield: 93%
Product: 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the heterocyclic core:
Suzuki–Miyaura Coupling
Borylation at position 7 followed by coupling with aryl halides introduces aromatic substituents :
#
Catalyst: Pd₂(dba)₃, XPhos
Ligand: 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl
Conditions: sec-BuOH, K₂CO₃, 80°C, 12 hours
Application: Synthesis of JAK1 inhibitors with IC₅₀ values <10 nM .
Oxidation and Reduction
The methanamine side chain and unsaturated bonds undergo redox transformations:
Oxidation of the Methanamine Group
Controlled oxidation converts the primary amine to a nitro group:
#
Reagent: Hydrogen peroxide (H₂O₂)
Conditions: pH 7–8, room temperature
Outcome: Nitro derivative formation for further functionalization.
Reduction of Nitro Intermediates
Catalytic hydrogenation reduces nitro groups to amines:
#
Catalyst: Pd/C, H₂ gas
Conditions: Ethanol, 25°C, 6 hours
Yield: 85–90%.
Condensation and Cyclization
Acid-catalyzed cyclization constructs the pyrrolo[2,3-d]pyrimidine scaffold :
Formation of the Core Structure
6-Aminouracil reacts with chloroacetaldehyde under acidic conditions :
#
Reagents: Chloroacetaldehyde, sodium acetate
Conditions: 80°C, 20 minutes
Yield: 98%
Product: 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol .
Protection and Deprotection Strategies
The amine group is protected during multi-step syntheses:
SEM Group Protection
A 2-(trimethylsilyl)ethoxy methyl (SEM) group shields the pyrrole nitrogen :
#
Reagent: SEM-Cl, NaH
Conditions: DMF, 0°C to room temperature
Deprotection: Trifluoroacetic acid (TFA), dichloromethane .
Amide and Carbamate Formation
The primary amine reacts with acylating agents to form derivatives:
Synthesis of Carboxamides
Reaction with activated carboxylic acids produces carboxamides :
#
Reagent: HATU, DIPEA
Conditions: DMF, room temperature, 12 hours
Application: Improved oral bioavailability (58% in mice) .
Wissenschaftliche Forschungsanwendungen
Chemistry: 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study cellular processes and signaling pathways. It is particularly valuable in the investigation of kinase activity and inhibition, which are crucial for understanding cell growth and proliferation.
Medicine: The compound has shown promise as a kinase inhibitor, making it a potential candidate for the development of anticancer drugs. It has been studied for its ability to inhibit specific kinases involved in cancer progression, such as epidermal growth factor receptor kinase and aurora kinase A .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its role as a kinase inhibitor makes it a valuable tool for screening and optimizing drug candidates .
Wirkmechanismus
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets, primarily kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activation. This inhibition disrupts the signaling pathways that promote cell growth and survival, leading to the suppression of cancer cell proliferation .
Molecular Targets and Pathways:
Epidermal Growth Factor Receptor Kinase (EGFR): Inhibition of EGFR disrupts signaling pathways involved in cell growth and survival.
Aurora Kinase A (AURKA): Inhibition of AURKA affects cell division and proliferation, making it a target for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key analogs of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride are compared below based on substituents, physicochemical properties, and applications.
Structural and Functional Modifications
Biologische Aktivität
Overview
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride (CAS Number: 935466-96-9) is a chemical compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrrolo-pyrimidine structure, which contributes to its potential therapeutic applications. Its molecular formula is C₇H₉ClN₄, with a molecular weight of approximately 184.63 g/mol. It appears as a white to light yellow crystalline powder and is soluble in water and various organic solvents .
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Properties
Several derivatives of this compound have demonstrated effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent . In particular, studies have shown that it can inhibit the growth of pathogenic bacteria, including Staphylococcus aureus.
2. Protein Kinase Inhibition
The compound has been identified as a selective inhibitor of protein kinase B (Akt), which plays a crucial role in cell survival and metabolism. For instance, derivatives such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have shown nanomolar inhibition of Akt with significant selectivity over other kinases like PKA . This selectivity is vital for minimizing off-target effects in therapeutic applications.
3. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
this compound has also been studied for its inhibitory effects on VEGFR-2, a key receptor involved in angiogenesis. Compounds derived from this scaffold have shown potent activity against VEGFR-2 and have implications in cancer therapy by inhibiting tumor growth and metastasis .
Research Findings
A variety of studies have explored the synthesis and biological activity of this compound and its derivatives:
Case Studies
-
Antimicrobial Efficacy Against Staphylococcus aureus :
A study highlighted the antimicrobial efficacy of halogenated pyrimidine derivatives against S. aureus, noting that specific modifications to the pyrimidine structure enhanced its antibiofilm properties . The relevance of these findings underscores the potential application of this compound in treating resistant infections. -
In Vivo Tumor Growth Inhibition :
Another investigation into its derivatives showed promising results in inhibiting the growth of human tumor xenografts in nude mice models at tolerable doses, indicating a favorable therapeutic window for cancer treatment applications .
Q & A
Q. What are the key synthetic routes for 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with a chlorinated pyrrolo-pyrimidine core. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are synthesized via nucleophilic substitution with amines under acidic conditions. Key steps include:
- Chlorination : Introducing chlorine at the 4-position of the pyrrolo-pyrimidine scaffold .
- Amine coupling : Reacting the chlorinated intermediate with methanamine in isopropanol with catalytic HCl, followed by reflux and purification . Yield optimization requires precise control of temperature (e.g., 80–120°C), stoichiometric ratios (e.g., 3:1 amine:substrate), and solvent selection (e.g., isopropanol for solubility) .
Q. What biochemical mechanisms underlie the compound’s activity as a kinase inhibitor?
The compound’s pyrrolo-pyrimidine core mimics ATP-binding motifs in kinases, enabling competitive inhibition. Structural analogs (e.g., 4-chloro-5-ethyl derivatives) bind to the active sites of EGFR and CDK2 via hydrogen bonding with hinge-region residues (e.g., Met793 in EGFR), disrupting phosphorylation . Activity is modulated by substituents at the 4-position (e.g., methanamine enhances solubility and target affinity) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical methods : Use HPLC (≥99% purity), NMR (confirm substitution patterns), and HRMS (validate molecular weight) .
- Crystallography : X-ray diffraction for resolving ambiguous stereochemistry, particularly in hydrochloride salt forms .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess salt stability and decomposition temperatures .
Advanced Research Questions
Q. How can synthetic routes be optimized to reduce byproducts in large-scale synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for efficient C–N coupling in amine substitution steps .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-chlorination .
- Machine learning : Use retrosynthesis tools (e.g., ICReDD’s reaction path search) to predict optimal conditions and minimize impurities .
Q. What strategies resolve contradictory data in kinase inhibition assays (e.g., IC variability)?
- Conformational analysis : Molecular dynamics simulations to assess kinase flexibility and binding pocket accessibility .
- Cellular context : Account for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan) and compare results across cell lines (e.g., HEK293 vs. HeLa) .
- Buffer optimization : Adjust Mg/ATP concentrations to reflect physiological conditions, as low ATP inflates apparent potency .
Q. How does structural modification at the 4-position enhance selectivity for specific kinase isoforms?
- Substituent effects : Bulkier groups (e.g., ethyl or aryl) improve selectivity for VEGFR2 over CDK2 by sterically blocking non-target kinases .
- Pro-drug design : Methanamine hydrochloride improves bioavailability; further modifications (e.g., PEGylation) enhance blood-brain barrier penetration for neuro-oncology targets .
- Crystallographic mapping : Co-crystallize analogs with kinases to identify critical binding interactions (e.g., hydrophobic pockets in CDK2) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- In vitro assays : Simulate gastric fluid (pH 2.0) and plasma (pH 7.4) to measure hydrolysis rates. Hydrochloride salts typically show improved stability vs. free bases .
- Metabolite profiling : Liver microsome incubations with LC-MS/MS to identify degradation pathways (e.g., oxidative deamination) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
